N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
CID 2131972 is a N-acylglycine. It has a role as an anticoronaviral agent.
Scientific Research Applications
Synthesis and Crystal Structure
N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide and similar compounds have been synthesized and structurally analyzed using techniques like X-ray crystallography. This process aids in understanding their molecular structure and potential interactions with other compounds or enzymes (Al-Hourani et al., 2016).
Molecular Docking and Bioassay Studies
These compounds have been involved in molecular docking studies to understand their interactions within enzyme active sites. Such studies are crucial for drug discovery and understanding the mechanism of action of potential therapeutic agents. For instance, related compounds have been assessed for their inhibitory potency against enzymes like cyclooxygenase-2 (Al-Hourani et al., 2016).
Antimicrobial and Antioxidant Activities
Certain derivatives of these compounds have been studied for their antimicrobial and antioxidant properties. This research is significant in finding new therapeutic agents against various microbial infections and oxidative stress-related diseases (Malhotra et al., 2013).
Photophysical Properties
Research into the photophysical properties of related compounds is also noteworthy. Such properties can be leveraged in the development of sensors and other applications where light-induced changes in a compound's properties are valuable (Kumar et al., 2015).
Anti-Leishmanial Activity
Some derivatives have been evaluated for their potential as anti-leishmanial drugs. The presence of an electroactive nitro group in these compounds appears to be crucial for their biological activity. This research is significant for developing new treatments for diseases caused by parasites like Leishmania (Dias et al., 2015).
properties
Product Name |
N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
---|---|
Molecular Formula |
C26H28N4O5 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C26H28N4O5/c1-18-8-10-19(11-9-18)25(31)28-23(26(32)27-14-5-15-29(2)3)17-22-12-13-24(35-22)20-6-4-7-21(16-20)30(33)34/h4,6-13,16-17H,5,14-15H2,1-3H3,(H,27,32)(H,28,31)/b23-17- |
InChI Key |
QFOLMPFZCVBCTJ-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NCCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCN(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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